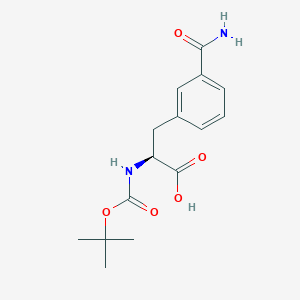

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid

Beschreibung

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid (CAS: 943449-15-8) is a chiral amino acid derivative with the molecular formula C₁₅H₂₀N₂O₅ and a molecular weight of 308.33 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 3-carbamoylphenyl substituent on the β-carbon. This structural design makes it a versatile intermediate in peptide synthesis and drug discovery, particularly for applications requiring stereochemical precision and functional group diversity.

Eigenschaften

IUPAC Name |

(2S)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPCVUPCEXUFGD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid, commonly referred to by its chemical name, is an amino acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on specific biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Molecular Formula : C₁₅H₁₈N₂O₅

- Molecular Weight : 308.33 g/mol

- CAS Number : 943449-15-8

- Purity : Typically 95% in commercial preparations .

The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid can be attributed to its structural components, particularly the carbamoyl and amino groups. These groups are known to interact with various biological targets, including enzymes and receptors.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. In a study involving derivatives of carbamate compounds, it was noted that some exhibited significant AChE inhibition with IC50 values ranging from 1.60 to 311.0 µM . This suggests potential use in treating conditions related to cholinergic dysfunction.

- Anti-inflammatory Properties : Preliminary studies indicate that similar compounds may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid and related compounds:

Table 1: Summary of Biological Activities

Case Study: AChE Inhibition

In a specific case study examining the effects of various carbamate derivatives on AChE activity, it was found that certain structural modifications significantly enhanced inhibitory potency. For instance, compounds with aromatic moieties showed stronger interactions at the enzyme's peripheral anionic site, leading to more effective inhibition compared to established drugs like rivastigmine .

Wissenschaftliche Forschungsanwendungen

1.1. Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or specificity towards certain targets:

- Anticancer Agents : Research indicates that derivatives of this compound have shown potential in targeting cancer cells by inhibiting specific pathways involved in tumor growth .

- Anti-inflammatory Drugs : The compound's ability to modulate immune responses makes it a candidate for developing new anti-inflammatory medications .

1.2. Peptide Synthesis

Due to the presence of the tert-butoxycarbonyl (Boc) protecting group, this compound is commonly used in peptide synthesis. The Boc group facilitates the selective protection of amino groups during the formation of peptide bonds:

- Solid-phase peptide synthesis (SPPS) : This compound can be incorporated into peptides, allowing for the development of novel therapeutic peptides with enhanced stability and bioactivity .

2.1. Enzyme Inhibition Studies

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid has been studied for its effects on various enzymes:

- Protease Inhibitors : The compound has shown promise in inhibiting proteases, which are crucial for many biological processes, including viral replication and protein turnover .

2.2. Molecular Modeling and Drug Design

The compound's structural characteristics make it a valuable tool in computational drug design:

- Molecular Docking Studies : Researchers utilize this compound to model interactions with target proteins, aiding in the identification of potential drug candidates .

3.1. Synthesis of Antitumor Agents

A study demonstrated the synthesis of a series of antitumor agents derived from (S)-2-((tert-butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid. These derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds for further development .

3.2. Development of Novel Peptides

In another case, researchers successfully synthesized a peptide using this compound as a building block, which showed enhanced binding affinity to a target receptor involved in inflammatory responses. This study underscores the utility of (S)-2-((tert-butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid in creating biologically active peptides .

Summary Table

| Application Area | Specific Use | Outcome/Findings |

|---|---|---|

| Pharmaceutical Development | Anticancer agents | Inhibits tumor growth |

| Pharmaceutical Development | Anti-inflammatory drugs | Modulates immune response |

| Biochemical Research | Enzyme inhibition studies | Potential protease inhibitor |

| Biochemical Research | Molecular modeling | Aids drug candidate identification |

| Case Study | Antitumor agent synthesis | Significant cytotoxicity |

| Case Study | Novel peptide development | Enhanced receptor binding |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-carbamoylphenyl group distinguishes the target compound from analogs with other aromatic substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical and Functional Properties

*Calculated based on molecular formulas where explicit data was unavailable.

Key Insights:

- Polarity and Solubility : The carbamoyl group in the target compound increases hydrophilicity compared to iodophenyl (lipophilic) or fluorophenyl (moderate polarity) derivatives. This makes it more suitable for aqueous-phase reactions or targeting polar binding pockets .

- Biological Activity : Iodophenyl derivatives () are utilized in anticancer inhibitors, likely due to iodine’s role in radiolabeling or enhancing steric hindrance. In contrast, the carbamoyl group may favor hydrogen bonding in enzyme inhibition .

- Synthetic Flexibility : Fluorophenyl and thiophenyl analogs () are easier to functionalize via cross-coupling reactions (e.g., Suzuki), whereas the carbamoyl group requires careful protection-deprotection strategies .

Functional Group Variations

Table 2: Functional Group Impact on Reactivity and Stability

Key Insights:

- Reactivity: Borono and bromo derivatives () are valuable for further functionalization, whereas the carbamoyl group in the target compound is more suited for direct biological interactions .

- Stability : Methoxyphenyl analogs () exhibit greater stability under basic conditions compared to the carbamoyl group, which may hydrolyze in harsh environments .

Anticancer Activity :

- Iodophenyl derivatives () showed potent inhibition in cancer cell lines (e.g., CW3 with IC₅₀ < 1 µM), attributed to iodine’s steric effects enhancing target binding .

Vorbereitungsmethoden

Boc Protection Using Di-tert-butyl Dicarbonate ((Boc)₂O)

The most common method involves reacting the amino acid with (Boc)₂O in aqueous alkaline conditions. A representative protocol from Organic Syntheses details:

-

Base Selection : Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) in water (pH 10–12).

-

Reagent Addition : (Boc)₂O is added in batches to mitigate exothermic reactions.

-

Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress until the starting material is consumed.

Table 1: Standard Reaction Conditions for Boc Protection

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent System | H₂O with Na₂CO₃/NaHCO₃ | |

| (Boc)₂O Equivalents | 1.0–1.2 equiv | |

| Temperature | Room temperature (20–25°C) | |

| Reaction Time | 5–7 hours (batch-dependent) | |

| Yield | 85–90% |

Specific Synthesis of Boc-L-3-Carbamoylphenylalanine

Stepwise Procedure from L-3-Carbamoylphenylalanine

The target compound is synthesized via Boc protection of L-3-carbamoylphenylalanine:

-

Dissolution : 10 g L-3-carbamoylphenylalanine is dissolved in 200 mL 0.01 M NaHCO₃ (pH 10.5).

-

(Boc)₂O Addition : 1.2 equiv (Boc)₂O is added in three batches over 3 hours to control exotherms.

-

Stirring : The mixture is stirred for 12 hours at 25°C until TLC (ethyl acetate/hexane, 1:1) confirms completion.

-

Acidification : Adjust to pH 2–3 with 3 M HCl, precipitating the product.

-

Extraction : Partition with ethyl acetate (3 × 100 mL), wash organic layers with brine, and dry over Na₂SO₄.

-

Crystallization : Concentrate under vacuum and recrystallize from petroleum ether/ethyl acetate (9:1).

Critical Reaction Parameters

-

pH Control : Maintaining pH >10 ensures efficient Boc activation.

-

Solvent Choice : Aqueous systems minimize side reactions compared to organic solvents.

-

Batchwise Addition : Prevents localized overheating and improves yield.

Alternative Synthetic Approaches

Non-Aqueous Boc Protection

While less common, anhydrous conditions using dimethylformamide (DMF) or tetrahydrofuran (THF) have been explored:

Enzymatic Methods

Emerging biocatalytic strategies employ lipases or proteases to achieve enantioselective Boc protection, though scalability remains a challenge.

Process Optimization and Industrial-Scale Production

The Chinese patent CN104326943A outlines a scalable protocol:

-

Large-Scale Mixing : 1 kg L-3-carbamoylphenylalanine in 7 L NaHCO₃ (0.008 M).

-

Controlled Reagent Addition : 442 g (Boc)₂O added in three batches over 16 hours.

-

Impurity Removal : Repeated extraction with sherwood oil.

-

Crystallization : Petroleum ether induces crystallization (90% yield).

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 10 g | 1 kg |

| Solvent Volume | 200 mL | 7 L |

| Reaction Time | 12 hours | 16 hours |

| Yield | 90% | 90% |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Applications in Pharmaceutical Research

Boc-L-3-carbamoylphenylalanine is pivotal in:

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid?

Methodological Answer: The synthesis typically involves Boc-protection of the amino group, followed by coupling reactions. For example:

- Step 1: Start with (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid. React with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF/DMF) under basic conditions (e.g., NaHCO₃) to introduce the Boc group .

- Step 2: Purify intermediates via silica gel chromatography (e.g., petroleum ether/EtOAc gradients) or preparative HPLC for high-purity yields .

- Key Validation: Confirm stereochemistry and purity using ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc methyl groups) and LCMS (observed [M+H]+ ion) .

Q. How is the compound purified, and what solvents/systems are optimal?

Methodological Answer:

- Chromatography: Use silica gel columns with gradients of nonpolar/polar solvents (e.g., petroleum ether:EtOAc = 3:1 to 1:2) to resolve Boc-protected intermediates .

- Acid-Base Extraction: For carboxylate intermediates, adjust pH to ~6 with HCl to precipitate the product, followed by filtration .

- HPLC: For complex mixtures, employ reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) gradients .

Q. What analytical techniques validate the compound’s identity and purity?

Methodological Answer:

- NMR Spectroscopy: Analyze characteristic peaks (e.g., Boc tert-butyl at δ 1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry: LCMS or HRMS to confirm molecular weight (e.g., theoretical MW: ~350 g/mol) .

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA gradients to verify enantiopurity (>98% ee) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Storage: Keep in dry, ventilated environments (P402, P403) at 2–8°C to prevent hydrolysis .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid ignition sources (P210) due to flammability risks .

- Waste Disposal: Neutralize acidic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for peptide synthesis?

Methodological Answer:

- Activation: Use DCC/DMAP or HATU in anhydrous DCM/THF to activate the carboxylic acid .

- Monitoring: Track reaction progress via TLC (Rf shift) or LCMS for intermediate formation.

- Yield Improvement: Optimize equivalents of coupling reagents (1.2–1.5 eq) and reduce moisture to minimize side reactions .

Q. What strategies ensure chiral integrity during derivatization?

Methodological Answer:

Q. How does the compound’s stability vary under different pH/temperature conditions?

Methodological Answer:

Q. Can this compound serve as a precursor for bioactive analogs?

Methodological Answer:

Q. What environmental hazards are associated with its synthesis?

Methodological Answer:

Q. How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.